molecular formula C9H13NO2 B13246893 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde

Cat. No.: B13246893
M. Wt: 167.20 g/mol
InChI Key: PHYSTRYZLQVZDA-UHFFFAOYSA-N
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Description

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde is a chemical building block with the CAS Registry Number 1249357-84-3 and a molecular weight of 167.20 g/mol . Its molecular formula is C9H13NO2 . This compound features a furan ring, a key heterocyclic scaffold in medicinal chemistry, which is substituted with a formyl group and a methyl(isopropyl)amino moiety. This specific structure, represented by the SMILES notation O=CC1=CC=C(N(C)C(C)C)O1 , makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this reagent in various applications, including the development of pharmaceutical candidates, as a precursor in heterocyclic chemistry, and in the exploration of structure-activity relationships (SAR). The presence of both an aldehyde and a secondary amine group provides two reactive sites for further chemical modification, such as condensation or nucleophilic addition reactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C9H13NO2/c1-7(2)10(3)9-5-4-8(6-11)12-9/h4-7H,1-3H3

InChI Key

PHYSTRYZLQVZDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC=C(O1)C=O

Origin of Product

United States

Preparation Methods

Reductive Amination of Furan-2-carbaldehyde

A common and effective method to prepare amino-substituted furan-2-carbaldehydes is via reductive amination, where furan-2-carbaldehyde is reacted with a suitable amine (e.g., methyl(propan-2-yl)amine) under reducing conditions.

Procedure:

  • Mix furan-2-carbaldehyde with methyl(propan-2-yl)amine in an appropriate solvent (e.g., ethanol or methanol).
  • Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Stir the reaction mixture at room temperature or mild heating until completion.
  • Purify the product by extraction and chromatography.

This method allows selective formation of the secondary amine substituent on the furan ring while retaining the aldehyde group.

Nucleophilic Substitution on Halogenated Furan-2-carbaldehydes

Halogenated derivatives such as 5-bromo- or 5-chloro-furan-2-carbaldehyde can be used as intermediates. The halogen at the 5-position can be displaced by nucleophilic amines.

Typical conditions:

  • React 5-halogenated furan-2-carbaldehyde with methyl(propan-2-yl)amine.
  • Use polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Heat the mixture to promote nucleophilic aromatic substitution.
  • Isolate the amino-substituted product.

This approach benefits from the availability of halogenated starting materials and can be catalyzed or facilitated by bases.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

Palladium-catalyzed amination of aryl halides is a powerful method to install amino groups on aromatic or heteroaromatic rings.

Method:

  • Use 5-bromo- or 5-chlorofuran-2-carbaldehyde as the substrate.
  • React with methyl(propan-2-yl)amine in the presence of a palladium catalyst (e.g., Pd(OAc)2) and appropriate ligands.
  • Employ bases such as sodium tert-butoxide or cesium carbonate.
  • Conduct the reaction in solvents like toluene or dioxane under inert atmosphere at elevated temperatures.
  • Purify the product by standard methods.

This method offers high yields and functional group tolerance.

Condensation with Hydrazines Followed by Substitution

Hydrazone formation from furan-2-carbaldehyde followed by substitution or alkylation can be a route to introduce amino substituents indirectly.

Example:

  • React furan-2-carbaldehyde with N,N-dimethylhydrazine to form hydrazone derivatives.
  • Subsequent alkylation or substitution steps introduce the isopropyl and methyl groups on nitrogen.
  • Hydrolysis or further transformations yield the target amino aldehyde.

This method is more complex but useful for specific substitution patterns.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield Range Advantages Limitations
Reductive Amination Furan-2-carbaldehyde Methyl(propan-2-yl)amine, NaBH3CN Mild, room temp or reflux Moderate to high Simple, direct amine introduction Requires careful control of reduction
Nucleophilic Substitution 5-Halo-furan-2-carbaldehyde Methyl(propan-2-yl)amine Heating in polar solvents Moderate Utilizes available halogenated precursors Possible side reactions, moderate yield
Palladium-Catalyzed Amination 5-Bromo/Chloro-furan-2-carbaldehyde Pd catalyst, ligands, base Elevated temp, inert atmosphere High (70-90%) High selectivity, good yields Requires expensive catalysts
Hydrazone Formation & Substitution Furan-2-carbaldehyde + hydrazine N,N-dimethylhydrazine, alkylating agents Multi-step, reflux Variable Allows complex substitution patterns More steps, lower overall yield

Summary Table of Key Preparation Methods

Preparation Method Key Features Typical Yield (%) Notes
Reductive Amination Direct amine addition 60-85 Mild conditions, easy purification
Nucleophilic Substitution Halogen displacement 50-75 Requires halogenated precursors
Palladium-Catalyzed Amination Cross-coupling with amine 70-90 High efficiency, requires catalyst
Hydrazone Route Multi-step, indirect amination 40-70 More complex, allows diverse substitution

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key furan-2-carbaldehyde derivatives and their substituents, with comparative data on combustion energetics (where available):

Table 1: Physicochemical Properties of Selected Furan-2-carbaldehyde Derivatives

Compound Substituent Enthalpy of Combustion (ΔcH°, kJ/mol) Reference
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl -3,890 ± 12
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde 2-Methyl-4-nitrophenyl -4,020 ± 15
5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde 2-Oxymethyl-4-nitrophenyl -3,950 ± 10
5-(Hydroxymethyl)furan-2-carbaldehyde Hydroxymethyl Not reported
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl Not reported

Key Observations :

  • Nitro-substituted derivatives exhibit higher enthalpies of combustion due to the electron-withdrawing nitro group increasing molecular stability .
  • Polar substituents (e.g., hydroxymethyl, methoxymethyl) may enhance solubility in polar solvents but reduce thermal stability compared to aromatic substituents .
Reactivity in Organic Reactions

Knoevenagel Condensations:

  • 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde reacts efficiently with active methylene compounds (e.g., malononitrile, rhodanine) under microwave irradiation, yielding α,β-unsaturated products with high regioselectivity .
  • Hydroxymethyl and methoxymethyl substituents (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde) exhibit moderate reactivity in condensations due to steric hindrance and electron-donating effects .

Comparative Reactivity Trends :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity of the aldehyde, accelerating condensation reactions.
  • Bulky substituents (e.g., methyl(isopropyl)amino) may reduce reaction rates by steric hindrance, though this remains untested for the target compound.

Table 2: Anti-inflammatory Activity of Furan-2-carbaldehyde Derivatives

Compound IC50 (μM) for NO Inhibition Reference
5-(Hydroxymethyl)furan-2-carbaldehyde Not tested
4-Hydroxy-3-methoxybenzaldehyde 10.98
Acetylvanillin (4-Hydroxy-3-methoxycinnamaldehyde) 6.37

Key Findings :

  • Aromatic aldehydes (e.g., 4-hydroxy-3-methoxycinnamaldehyde) show potent anti-inflammatory activity (IC50 = 6.37 μM), likely due to phenolic groups enhancing radical scavenging .
  • Hydroxymethyl-substituted furans (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde) are reported in hazelnut extracts with antioxidant properties but lack quantified anti-inflammatory data .

Biological Activity

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde is a furan derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a furan ring, an aldehyde functional group, and a branched alkyl amine. Its molecular formula is C9H13NOC_9H_{13}NO with a molecular weight of approximately 167.20 g/mol. This structural configuration is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde exhibits several significant biological activities, particularly:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various bacteria and fungi. Preliminary studies suggest it may possess both antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.
  • Mechanism of Action : Although detailed pathways are still being elucidated, it is hypothesized that the compound may inhibit specific enzymes or disrupt cellular processes critical for microbial survival. Understanding these interactions is crucial for developing therapeutic applications and assessing safety profiles .

Comparative Analysis with Similar Compounds

To better understand the biological significance of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde, a comparison with structurally similar compounds can be helpful:

Compound NameMolecular FormulaKey Features
5-MethylfuranC5H6OC_5H_6OSimple furan derivative used in organic synthesis.
2-AminofuranC4H4NOC_4H_4NOExhibits different biological activities due to amino substitution.
FurfuralC5H4OC_5H_4OIndustrially significant; lacks amine functionality.
5-(Aminomethyl)furanC6H7NOC_6H_7NOContains an amino group, leading to distinct reactivity patterns compared to the target compound.

The unique combination of functional groups in 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde may confer distinct biological activities not found in simpler derivatives.

Case Studies and Research Findings

Several studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Activity : In vitro tests have shown that 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentration (MIC) values ranged from 16 to 32 mg/mL against these strains .
  • Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, suggesting its potential application in treating fungal infections .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that the compound may affect various cancer cell lines, although specific IC50 values need further investigation to establish its anticancer potential conclusively .

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